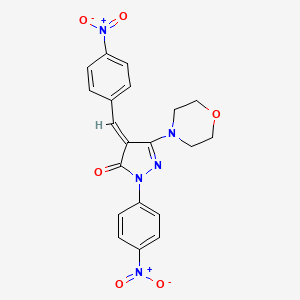![molecular formula C23H19N3O4 B15011802 N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(2-morpholino-5-nitrophenyl)methylidene]amine](/img/structure/B15011802.png)
N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(2-morpholino-5-nitrophenyl)methylidene]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(2-morpholino-5-nitrophenyl)methylidene]amine is a complex organic compound that belongs to the class of dibenzofurans Dibenzofurans are heterocyclic compounds consisting of two benzene rings fused to a central furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(2-morpholino-5-nitrophenyl)methylidene]amine typically involves multiple steps, starting with the preparation of dibenzofuran. Dibenzofuran can be synthesized from coal tar, where it exists as a minor component .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(2-morpholino-5-nitrophenyl)methylidene]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(2-morpholino-5-nitrophenyl)methylidene]amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(2-morpholino-5-nitrophenyl)methylidene]amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: A simpler compound with similar structural features but lacking the morpholino and nitrophenyl groups.
Dibenzo[b,d]thiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
N-(Dibenzo[b,d]furan-3-yl)-9-phenyl-9H-carbazol-2-amine: Another complex derivative with different functional groups.
Uniqueness
N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(2-morpholino-5-nitrophenyl)methylidene]amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the morpholino and nitrophenyl groups enhances its reactivity and potential biological activity compared to simpler dibenzofuran derivatives.
Propiedades
Fórmula molecular |
C23H19N3O4 |
|---|---|
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
N-dibenzofuran-3-yl-1-(2-morpholin-4-yl-5-nitrophenyl)methanimine |
InChI |
InChI=1S/C23H19N3O4/c27-26(28)18-6-8-21(25-9-11-29-12-10-25)16(13-18)15-24-17-5-7-20-19-3-1-2-4-22(19)30-23(20)14-17/h1-8,13-15H,9-12H2 |
Clave InChI |
YYZUDBGFLYKITD-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(2-fluorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B15011725.png)
![4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B15011727.png)
![2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole](/img/structure/B15011730.png)
![N'-[(E)-(8-hydroxyquinolin-2-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B15011732.png)
![N,N'-(sulfanediyldibenzene-4,1-diyl)bis[2-(1,3-benzoxazol-2-ylsulfanyl)acetamide]](/img/structure/B15011750.png)
![N-[[[2-(4-methoxyphenoxy)acetyl]amino]carbamothioyl]-4-nitrobenzamide](/img/structure/B15011754.png)
![2,4-dichloro-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15011757.png)
![17-(2-ethoxyphenyl)-1-{(E)-[(4-ethylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B15011765.png)
![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B15011773.png)

![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B15011779.png)
![2-Bromo-4-chloro-6-[(E)-[(2-chlorophenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B15011780.png)
![3-(Adamantane-1-carbonyl)-2-[4-(trifluoromethyl)phenyl]-1H,2H,3H,10BH-pyrrolo[2,1-A]isoquinoline-1,1-dicarbonitrile](/img/structure/B15011792.png)
